2-(2,6-Dibromophenyl)-2-methylpropanenitrile
Overview
Description
2-(2,6-Dibromophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, a nitrile group, and a methyl group
Mechanism of Action
Target of Action
It’s structurally similar compound, 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, has been reported to targetBiotin Carboxylase .
Mode of Action
For instance, brominated compounds are known to interact with the Cytochrome P450 family of enzymes, which are able to incorporate one of the two oxygen atoms of an O2 molecule into a broad variety of substrates .
Biochemical Pathways
Given the potential interaction with cytochrome p450 enzymes, it could potentially affect a wide range of metabolic pathways, as these enzymes are known to catalyze a variety of reactions including hydroxylations, epoxidations, n-, s-, and o-dealkylations, n-oxidations, sulfoxidations, dehalogenations, and others .
Result of Action
Given its potential interaction with cytochrome p450 enzymes, it could potentially result in the modification of a variety of substrates, leading to changes in their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromophenyl)-2-methylpropanenitrile typically involves the bromination of a phenyl ring followed by the introduction of a nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromophenyl)-2-methylpropanenitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines.
Scientific Research Applications
2-(2,6-Dibromophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromophenylacetonitrile
- 2,6-Dibromophenylmethanol
- 2,6-Dibromophenylacetate
Uniqueness
2-(2,6-Dibromophenyl)-2-methylpropanenitrile is unique due to the presence of both a nitrile group and a methyl group attached to the phenyl ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, as well as a useful tool in biological and medicinal studies.
Properties
IUPAC Name |
2-(2,6-dibromophenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULCNFREZAHKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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